Introduction: A Trifecta of Halogens for Advanced Synthesis
Introduction: A Trifecta of Halogens for Advanced Synthesis
An In-depth Technical Guide to 3-Bromo-5-fluoro-2-iodobenzotrifluoride
In the landscape of modern medicinal chemistry and materials science, the strategic placement of halogen atoms on an aromatic scaffold is a cornerstone of molecular design. 3-Bromo-5-fluoro-2-iodobenzotrifluoride (CAS No. 1027511-93-8) stands out as a paradigm of such strategic design.[1][2][3] This compound is not merely an intermediate; it is a highly functionalized building block offering chemists a trifecta of reactive handles—iodine, bromine, and fluorine—each with distinct and exploitable chemical properties. The presence of an electron-withdrawing trifluoromethyl (-CF3) group further modulates the electronic character of the benzene ring, influencing reactivity and imparting desirable physicochemical properties to derivative molecules.[4]
This guide provides an in-depth examination of 3-Bromo-5-fluoro-2-iodobenzotrifluoride, from its fundamental properties and synthesis to its characterization and strategic applications, particularly for professionals in drug discovery and development. The historical context for this class of compounds lies in the systematic exploration of polyhalogenated aromatics, which are invaluable for their utility in cross-coupling reactions and other modern synthetic transformations.[5]
Physicochemical and Structural Data
A precise understanding of a compound's properties is the foundation of its effective application. The key identifiers and physicochemical data for 3-Bromo-5-fluoro-2-iodobenzotrifluoride are summarized below.
| Property | Value | Source |
| CAS Number | 1027511-93-8 | [1][2][3] |
| Molecular Formula | C₇H₂BrF₄I | [1][3] |
| Molecular Weight | 368.89 g/mol | [1][3] |
| IUPAC Name | 1-bromo-5-fluoro-2-iodo-3-(trifluoromethyl)benzene | [5] |
| Synonyms | Benzene, 1-bromo-5-fluoro-2-iodo-3-(trifluoromethyl)- | [1] |
| InChI | InChI=1S/C7H2BrF4I/c8-5-2-3(9)1-4(6(5)13)7(10,11,12)/h1-2H | [5] |
| SMILES | C1=C(C(=C(C=C1Br)F)I)C(F)(F)F | [Source: Inferred from structure] |
Strategic Synthesis: A Multi-Step Approach
The synthesis of a polysubstituted aromatic ring like 3-Bromo-5-fluoro-2-iodobenzotrifluoride requires a carefully planned sequence of reactions to ensure correct regiochemistry. While specific proprietary synthesis routes may vary, a logical and common approach for this class of compounds involves a sequence of nitration, reduction, diazotization, and halogenation steps, starting from a readily available precursor. A plausible synthetic pathway is outlined below.
Conceptual Synthesis Workflow
The following diagram illustrates a potential multi-step synthesis, a common strategy for producing complex halogenated aromatics.
Caption: Conceptual workflow for the synthesis of 3-Bromo-5-fluoro-2-iodobenzotrifluoride.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, field-proven methodology adapted from established synthesis methods for analogous compounds.[6][7]
Step 1: Nitration of m-Fluorobenzotrifluoride
-
Rationale: The trifluoromethyl group is a meta-director, and the fluorine is an ortho-, para-director. Nitration occurs primarily at the position ortho to the fluorine and meta to the trifluoromethyl group, yielding the desired intermediate.
-
Procedure:
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C.
-
Slowly add m-fluorobenzotrifluoride to the nitrating mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours until Gas Chromatography (GC) analysis shows consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-fluoro-2-nitrobenzotrifluoride.
-
Step 2: Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to an amine, which is a precursor for the Sandmeyer reaction, a classic method for introducing halogens onto an aromatic ring.
-
Procedure:
-
Dissolve the nitro-intermediate in ethanol.
-
Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Heat the reaction mixture (if using iron) or stir under H₂ pressure until Thin Layer Chromatography (TLC) indicates completion.
-
Filter the reaction mixture to remove the catalyst/iron salts.
-
Concentrate the filtrate to obtain 5-fluoro-2-aminobenzotrifluoride.
-
Step 3: Diazotization and Sandmeyer Bromination
-
Rationale: The Sandmeyer reaction converts the primary aromatic amine into a diazonium salt, which is then displaced by a bromide using a copper(I) bromide catalyst.[8]
-
Procedure:
-
Dissolve the amine from Step 2 in aqueous hydrobromic acid (HBr) and cool to 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas) will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Extract the product, 2-bromo-5-fluorobenzotrifluoride, with an organic solvent.
-
Step 4: Regioselective Iodination
-
Rationale: The final iodination step must be regioselective. The directing effects of the existing substituents (ortho-directing -F and meta-directing -CF₃ and -Br) favor iodination at the C2 position, which is activated by the fluorine and sterically accessible. N-Iodosuccinimide (NIS) in an acidic medium like trifluoroacetic acid (TFA) is an effective electrophilic iodinating system.
-
Procedure:
-
Dissolve 2-bromo-5-fluorobenzotrifluoride in trifluoroacetic acid.
-
Add N-Iodosuccinimide (NIS) portion-wise at room temperature.
-
Stir the reaction for 12-24 hours, monitoring by GC-MS.
-
Quench the reaction with a sodium thiosulfate solution to remove any excess iodine.
-
Extract the final product, 3-Bromo-5-fluoro-2-iodobenzotrifluoride, purify by column chromatography to achieve high purity (≥97%).
-
Spectroscopic Characterization: A Self-Validating System
Confirming the structure and purity of the final compound is paramount. A combination of NMR spectroscopy and mass spectrometry provides a definitive analytical fingerprint.
-
¹H NMR: The spectrum is expected to be simple, showing two doublets in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the two protons on the ring. The coupling constants will be indicative of their relative positions and coupling to the fluorine atom.
-
¹⁹F NMR: This is a critical technique for fluorinated compounds.[9] Two distinct signals are expected: one for the single fluorine atom on the ring and another for the -CF₃ group. The chemical shifts and coupling patterns provide unambiguous confirmation of the fluorine substitution pattern.
-
¹³C NMR: The spectrum will show seven distinct carbon signals. The carbons attached to the highly electronegative fluorine, iodine, and bromine atoms will be significantly shifted. Decoupling experiments (both ¹H and ¹⁹F) can be used to simplify the spectrum and assign the quaternary carbons.[10]
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) MS will show a molecular ion peak (M⁺) corresponding to the molecular weight (368.89 g/mol ). The isotopic pattern will be characteristic of a molecule containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) and one iodine atom, providing definitive elemental composition.
Applications in Drug Discovery and Development
The unique substitution pattern of 3-Bromo-5-fluoro-2-iodobenzotrifluoride makes it a powerful building block for synthesizing complex drug candidates. The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[11]
Orthogonal Reactivity in Cross-Coupling Reactions
The primary utility of this compound lies in the differential reactivity of the C-I and C-Br bonds. The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck). This allows for selective, sequential functionalization of the molecule.
-
First Coupling (at C-I): A reaction can be performed under mild conditions to selectively couple a desired moiety at the C2 (iodine) position, leaving the C3 (bromine) position untouched.
-
Second Coupling (at C-Br): The resulting product can then be subjected to a second, typically more forcing, coupling reaction to introduce a different functional group at the C3 position.
This orthogonal "one-pot" or sequential approach is highly efficient for rapidly building molecular complexity from a single, versatile starting material.
Caption: Orthogonal synthesis using differential halogen reactivity.
This strategic utility makes the compound highly valuable for constructing libraries of complex molecules for high-throughput screening in drug discovery programs. The fluorinated motifs introduced are known to improve key drug-like properties, including:
-
Metabolic Stability: The C-F bond is very strong, and the -CF₃ group can block metabolically labile sites.
-
Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets.
-
Lipophilicity & Bioavailability: The -CF₃ group significantly increases lipophilicity, which can enhance membrane permeability and bioavailability.[4][11]
Conclusion
3-Bromo-5-fluoro-2-iodobenzotrifluoride is more than a simple chemical intermediate; it is a testament to the power of rational molecular design. Its carefully arranged array of functional groups provides an exceptional platform for complex molecular architecture, particularly through sequential, site-selective cross-coupling reactions. For researchers and scientists in drug development, this compound offers a reliable and efficient route to novel fluorinated molecules with potentially enhanced pharmacological profiles. Its synthesis, while requiring careful control of regiochemistry, follows established and scalable chemical principles, ensuring its accessibility for both research and commercial applications.
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